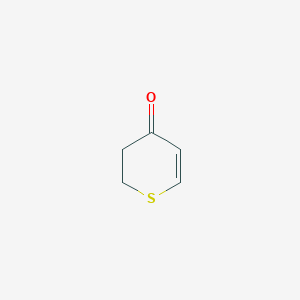

2,3-Dihydro-4H-thiopyran-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6OS |

|---|---|

Molecular Weight |

114.17 g/mol |

IUPAC Name |

2,3-dihydrothiopyran-4-one |

InChI |

InChI=1S/C5H6OS/c6-5-1-3-7-4-2-5/h1,3H,2,4H2 |

InChI Key |

LJVFANGCLGJJFP-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC=CC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dihydro 4h Thiopyran 4 One and Its Derivatives

Cyclization-Based Syntheses

Cyclization strategies are fundamental to forming the thiopyranone ring, involving the formation of one or more carbon-sulfur or carbon-carbon bonds to close the six-membered ring.

A notable method for the synthesis of 2,3-dihydro-4H-thiopyran-4-ones involves the cyclization of thioamide derivatives of methyl vinyl ketone. researchgate.netresearchgate.net This approach begins with the generation of α,β‐unsaturated keto thioamides, which are versatile synthons for heterocyclization. researchgate.netresearchgate.net These thioamide precursors can be cyclized under either acidic or basic conditions to yield the desired 2,6‐disubstituted thiopyran‐4‐ones. researchgate.net The reaction proceeds as a 6-endo-trig process in a basic medium or a 6-exo-trig process in an acidic medium. researchgate.net While the reactions can sometimes produce difficult-to-remove by-products, the use of specific catalysts can lead to quantitative yields of the crude thiopyranone product. researchgate.net

Table 1: Synthesis of 2,3-Dihydro-4H-thiopyran-4-ones via Thioamide Cyclization

| Thioamide Precursor | Cyclization Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| α,β‐Unsaturated keto thioamides | Acid or Base | 2,6‐Disubstituted thiopyran‐4‐ones | Moderate | researchgate.netresearchgate.net |

Radical-based methodologies offer an alternative approach to forming the carbon-carbon and carbon-sulfur bonds necessary for the thiopyranone ring. While direct examples for 2,3-dihydro-4H-thiopyran-4-one are not extensively documented, the principles of radical addition to unsaturated systems are well-established and applicable. Radical addition to carbonyls, such as those in thioesters, can be challenging due to the high energy of the resulting alkoxy radical intermediate. tdl.orgtdl.org However, the subsequent fragmentation (β-scission) to eject a stable thiyl radical can provide a thermodynamic driving force for the reaction. tdl.org

In a hypothetical application to α-methylene ketones, a thiyl radical could add to the terminal carbon of the methylene (B1212753) group, generating a carbon-centered radical. This intermediate could then attack the carbonyl carbon to form a bicyclic oxy radical, which would subsequently undergo ring-opening to the more stable six-membered thiopyranone ring. Such radical polyene cyclizations have been effectively used in the synthesis of related pyrone diterpenes. nih.gov

Cyclocondensation reactions provide a powerful tool for constructing cyclic systems. In syntheses related to pyranones, the cyclocondensation of 1,3-dicarbonyl dianions with appropriate electrophiles is a known strategy. researchgate.net A classic example of an intramolecular cyclocondensation is the Dieckmann condensation, which is used to form cyclic ketones from dicarboxylic acid esters. youtube.comresearchgate.net This reaction involves the formation of a new carbon-carbon bond between the α-carbon of one ester group and the carbonyl carbon of the other. youtube.com

Adapting this to thiopyranone synthesis would involve an intermolecular reaction where a dianion of a 1,3-dicarbonyl compound acts as a nucleophile. This dianion could react with a synthon containing two electrophilic centers and a sulfur atom, such as a bis(electrophilic) sulfide (B99878) derivative, to construct the thiopyranone ring in a single step.

Oxidative cyclization is a method where ring closure is accompanied by an oxidation step, often forming a C-S bond. This strategy has been employed in the synthesis of various sulfur-containing heterocycles. mdpi.com For instance, a precursor containing a thiol can undergo deprotection and subsequent cyclization under oxidative conditions to yield fused heterocyclic systems. mdpi.com In related pyranone synthesis, palladium(II)-mediated oxidative cyclization of β-hydroxyenones has been shown to be an effective method for preparing 2,3-dihydro-4H-pyran-4-ones. researchgate.net

For the synthesis of this compound, a suitable precursor would be a δ-mercapto-α,β-unsaturated ketone. In the presence of an oxidizing agent, an intramolecular nucleophilic attack of the thiol sulfur onto the double bond, followed by oxidation, would lead to the formation of the thiopyranone ring. Such reactions have been observed in the formation of related thieno-thiopyran systems. nih.gov

The acid-promoted cyclization of acyclic precursors is a common and effective strategy for synthesizing heterocyclic ketones. For the analogous 2,3-dihydro-4H-pyran-4-ones, the acid-promoted cyclization of β-hydroxyketones is a well-developed route. researchgate.net Similarly, α,β-unsaturated 1,3-diketones can be cyclized in an acidic aqueous medium to provide the corresponding pyranones. acs.org The mechanism typically involves the protonation of a carbonyl group, which activates it for intramolecular nucleophilic attack by a distal hydroxyl group, followed by dehydration to form the heterocyclic ring. A metal-free, pTsOH-catalyzed intramolecular rearrangement of δ-hydroxyalkynones has also been developed to provide substituted 2,3-dihydro-4H-pyran-4-ones with high regioselectivity. organic-chemistry.org

Table 2: Acid-Promoted Cyclization for Dihydropyranone Synthesis

| Substrate | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| δ-Hydroxyalkynones | pTsOH | Substituted 2,3-dihydro-4H-pyran-4-ones | organic-chemistry.org |

| α,β-Unsaturated 1,3-diketones | Acidic aqueous medium | 2,3-Dihydro-4H-pyran-4-ones | acs.org |

Functional Group Interconversions and Ring Modifications

Once the this compound core is synthesized, it can be further modified through various functional group interconversions. The ketone at the 4-position is a primary site for such reactions. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride. vanderbilt.edu This alcohol can then be subjected to further reactions, such as conversion to a halide. vanderbilt.edu

The sulfur atom in the thiopyran ring is also reactive and can be oxidized to form the corresponding sulfoxide (B87167) or sulfone, which alters the chemical and electronic properties of the ring system. Additionally, the methylene groups adjacent to the sulfur or carbonyl can potentially be functionalized, for example, through deprotonation followed by reaction with an electrophile, allowing for the introduction of various substituents onto the thiopyranone scaffold.

Dehydrogenation Strategies to Afford Aromatic Thiopyranone Systems

Dehydrogenation is a chemical reaction that involves the removal of hydrogen from a molecule, in this case, to form a more unsaturated or aromatic system. wikipedia.org The conversion of saturated or partially saturated thiopyranone rings into their aromatic counterparts, 4H-thiopyran-4-ones, is a key transformation. Various reagents have been employed to achieve this, each with its own set of advantages and limitations.

One common method involves the use of phosphorus pentachloride (PCl₅). For example, 3,5-diphenyltetrahydro-4H-thiopyran-4-one can be heated with PCl₅ in benzene (B151609) to yield the corresponding aromatic 3,5-diphenyl-4H-thiopyran-4-one. thieme-connect.de However, this approach is not without its drawbacks. The yields can be low, and in some cases, competing chlorination of the ring can occur as a significant side reaction. thieme-connect.de

A milder and often more selective alternative is the use of 2,3-dichloro-5,6-dicyanobenzo-1,4-quinone (DDQ). This reagent has been successfully used for the dehydrogenation of 3-(methoxycarbonyl)tetrahydro-4H-thiopyran-4-one, affording the desired aromatic product in a moderate yield. The use of DDQ tends to result in fewer byproducts compared to harsher reagents like PCl₅. thieme-connect.de

| Precursor | Reagent | Product | Conditions | Observations | Reference |

|---|---|---|---|---|---|

| 3,5-Diphenyltetrahydro-4H-thiopyran-4-one | Phosphorus pentachloride (PCl₅) | 3,5-Diphenyl-4H-thiopyran-4-one | Reflux in benzene | Yields can be low; potential for ring chlorination. | thieme-connect.de |

| 3-(Methoxycarbonyl)tetrahydro-4H-thiopyran-4-one | 2,3-Dichloro-5,6-dicyanobenzo-1,4-quinone (DDQ) | 3-(Methoxycarbonyl)-4H-thiopyran-4-one | - | Milder conditions, fewer byproducts, moderate yield. | thieme-connect.de |

Pummerer Rearrangements from Sulfoxide Precursors

The Pummerer rearrangement is a classic organic reaction that involves the conversion of a sulfoxide to an α-acyloxy-thioether in the presence of an activating agent, typically acetic anhydride (B1165640). wikipedia.orgtcichemicals.com This reaction proceeds through a key thial or sulfonium (B1226848) ion intermediate. chemeurope.comchemistry-reaction.com The mechanism begins with the acylation of the sulfoxide oxygen, followed by elimination to form the electrophilic intermediate. This intermediate is then trapped by a nucleophile, such as acetate, to give the final product. wikipedia.orgchemeurope.com

In the context of thiopyranone synthesis, this rearrangement provides a powerful method for introducing functionality at the α-position to the sulfur atom. The required precursors are the corresponding thiopyranone S-oxides. The synthesis of these sulfoxides is a critical first step. For instance, (±)-trans- and cis-2,6-diaryl-4H-tetrahydrothiopyran-4-one S-oxides can be prepared efficiently and with high chemo-selectivity from their sulfide precursors. nih.gov The oxidation is often carried out using reagents that selectively oxidize the sulfur atom without affecting other functional groups in the molecule. nih.gov

Once the sulfoxide precursor is obtained, treatment with an anhydride like acetic anhydride or trifluoroacetic anhydride can initiate the Pummerer rearrangement. The resulting α-acyloxy-thioether can be a valuable intermediate for further transformations, effectively functionalizing the thiopyranone ring system. The versatility of the Pummerer rearrangement is enhanced by the ability to trap the intermediate sulfonium ion with a variety of intra- and intermolecular nucleophiles. chemeurope.com

Multi-Step Synthetic Sequences and Chemo-Selectivity

The synthesis of complex this compound derivatives often requires multi-step sequences where chemo-selectivity becomes a critical consideration. nih.gov Chemo-selectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. nih.gov

A notable example of a multi-step synthesis is the preparation of 4H-thiopyran-4-ones from their saturated tetrahydro-4H-thiopyran-4-one counterparts. This conversion can proceed via a this compound intermediate. One reported method involves an oxidative elimination reaction using N-chlorosuccinimide (NCS) and pyridine. It is proposed that the tetrahydro-4H-thiopyran-4-one is first oxidized by NCS to form a chlorosulfonium salt, setting the stage for subsequent elimination to yield the dihydro-thiopyranone.

The chemo-selective oxidation of the sulfur atom in a molecule containing other sensitive functional groups is a common challenge in these syntheses. A highly effective reagent for this transformation is 2-sulfonyloxaziridine, commonly known as Davis's oxaziridine. This reagent allows for the selective oxidation of the sulfur in 2,6-diaryl-4H-tetrahydrothiopyran-4-ones to the corresponding sulfoxides. nih.gov The reaction is highly chemo-selective, proceeding without overoxidation to the sulfone and is compatible with thermally sensitive molecules, as it can be performed at temperatures ranging from -78 °C to 0 °C. nih.gov This selectivity is crucial for preventing unwanted side reactions and ensuring a high yield of the desired sulfoxide, which may be a final product or an intermediate for further reactions like the Pummerer rearrangement. nih.gov

| Substrate | Oxidizing Agent | Product | Key Features | Reference |

|---|---|---|---|---|

| (±)-trans-2,6-Diaryl-4H-tetrahydrothiopyran-4-one | Davis's oxaziridine | (±)-trans-2,6-Diaryl-4H-tetrahydrothiopyran-4-one S-oxide | High chemo-selectivity; no overoxidation; compatible with thermo-sensitive molecules. | nih.gov |

| cis-2,6-Diaryl-4H-tetrahydrothiopyran-4-one | Davis's oxaziridine | cis-2,6-Diaryl-4H-tetrahydrothiopyran-4-one S-oxide | Reaction proceeds smoothly in dichloromethane (B109758) in less than three hours. | nih.gov |

| Tetrahydro-4H-thiopyran-4-one | N-Chlorosuccinimide (NCS) | Dihydro-4H-thiopyran-4-one | Part of a multi-step sequence to 4H-thiopyran-4-one; involves an oxidative elimination. |

Chemical Reactivity and Reaction Mechanisms of 2,3 Dihydro 4h Thiopyran 4 One

Nucleophilic Substitution Reactions

While 2,3-dihydro-4H-thiopyran-4-one is a saturated ketone, discussions of nucleophilic substitution at its "vinylic" carbons are best understood by examining the reactivity of its unsaturated analogue or through theoretical models that posit reaction pathways involving vinylic intermediates.

Direct nucleophilic substitution at a vinylic carbon is an uncommon reaction for saturated ketones. However, theoretical studies on the analogous compound, 2,3-dihydro-4H-pyran-4-one, provide a framework for understanding such potential reactivity. Computational models have been used to investigate the nucleophilic vinylic substitution by a hydroxide (B78521) ion. acs.orgacs.org These studies calculate the reaction pathways, including transition states and intermediates, for the substitution reaction. acs.org

The mechanism for the pyranone analogue suggests that the reaction can proceed through an addition-elimination pathway. acs.org In the gas phase, the rate-determining step could be either the initial addition of the nucleophile or the final elimination of the leaving group. acs.org However, in an aqueous solution, the addition of the hydroxide ion to the vinylic carbon is consistently the rate-determining step. acs.org By drawing a parallel, it can be inferred that a similar reaction pathway could be computationally modeled for this compound, where a nucleophile could attack the C5 position (α to the carbonyl), particularly if a suitable leaving group is present or if the ring is in an enol or enolate form.

Electronic and steric effects play a crucial role in dictating the pathways of nucleophilic reactions. In the context of cyclic ketones like this compound, these effects influence the reactivity of the carbonyl carbon and the adjacent α-carbons.

Electronic Effects: The electrophilicity of the carbonyl carbon is a primary driver for nucleophilic addition. Electron-donating groups on the ring would decrease the partial positive charge on the carbonyl carbon, making it less reactive towards nucleophiles. fiveable.me Conversely, electron-withdrawing groups would enhance its electrophilicity and reactivity. fiveable.me In the case of a hypothetical vinylic substitution, theoretical studies on pyranone analogues highlight a complex interplay of electronic, resonance, and steric factors that influence the reaction's feasibility and mechanism. acs.org

Steric Effects: The accessibility of the electrophilic carbon center to an incoming nucleophile is governed by steric hindrance. For ketones, the two alkyl groups attached to the carbonyl carbon create more steric hindrance compared to aldehydes. fiveable.me In substituted derivatives of this compound, bulky substituents at the C3 and C5 positions would hinder the approach of a nucleophile to the α-carbons. Similarly, substituents at C2 and C6 could affect the trajectory of nucleophilic attack on the carbonyl carbon. Steric factors can compete with electronic preferences to determine the ultimate regioselectivity of a reaction. nih.gov

Oxidation Reactions

The sulfur atom in the this compound ring is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides (sulfur monoxides) and sulfones (sulfur dioxides). These reactions are a common and important transformation for thioethers.

The selective oxidation of the thioether in this compound to a sulfoxide (B87167) requires careful control of the oxidant and reaction conditions to prevent over-oxidation to the sulfone. A common method involves the use of one equivalent of an oxidizing agent. For example, the oxidation of 3,5-dimethyltetrahydro-4H-thiopyran-4-one with a single equivalent of hydrogen peroxide in tetrahydrofuran (B95107) has been shown to produce the corresponding sulfoxide. researchgate.net Other mild and selective oxidizing agents, such as sodium periodate (B1199274) or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, are also frequently employed for this transformation.

| Substrate | Oxidizing Agent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 3,5-Dimethyltetrahydro-4H-thiopyran-4-one | H₂O₂ (1 equiv.) | Tetrahydrofuran | Not specified | 3,5-Dimethyltetrahydro-4H-thiopyran-4-one 1-oxide | researchgate.net |

| General Thioether | m-CPBA | Dichloromethane (B109758) | Low Temperature | Sulfoxide | masterorganicchemistry.com |

Further oxidation of the sulfoxide, or direct oxidation of the thioether with a stronger oxidizing agent or an excess of a milder one, yields the corresponding sulfone. The oxidation of 3,5-dimethyltetrahydro-4H-thiopyran-4-one with hydrogen peroxide in chloroform (B151607) results in the formation of the sulfone. researchgate.net Using two or more equivalents of an oxidant like m-CPBA or H₂O₂ typically ensures the complete conversion of the thioether to the sulfone. The resulting this compound 1,1-dioxide is a useful building block for further synthetic transformations. tandfonline.com

| Substrate | Oxidizing Agent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 3,5-Dimethyltetrahydro-4H-thiopyran-4-one | H₂O₂ | Chloroform | Not specified | 3,5-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide | researchgate.net |

| General Thioether | H₂O₂ (excess) | Not specified | Catalyst may be used | Sulfone | researchgate.net |

| General Sulfoxide | m-CPBA | Dichloromethane | Not specified | Sulfone | masterorganicchemistry.com |

The oxidation of thioethers to sulfoxides and subsequently to sulfones proceeds via a two-step mechanism involving nucleophilic attack.

Thioether to Sulfoxide: The reaction is initiated by the nucleophilic sulfur atom of the thioether attacking the electrophilic oxygen atom of the oxidizing agent (e.g., a peroxyacid like m-CPBA or hydrogen peroxide). This is an oxygen-transfer reaction. The transition state involves the formation of a new S-O bond and the cleavage of the weak O-O bond in the oxidant. researchgate.net

Sulfoxide to Sulfone: The sulfur atom in the sulfoxide is less nucleophilic than in the parent thioether due to the electron-withdrawing nature of the sulfinyl group. However, it is still capable of being oxidized further. A second molecule of the oxidant reacts with the sulfoxide in a similar fashion, transferring another oxygen atom to the sulfur and forming the highly oxidized sulfone. acs.org

The relative rates of these two steps determine the product distribution. Selective formation of the sulfoxide requires conditions that favor the first oxidation step while disfavoring the second, typically by using a limited amount of a mild oxidant at low temperatures. masterorganicchemistry.com Conversely, the use of excess or more powerful oxidants drives the reaction to completion, yielding the sulfone. researchgate.netrsc.org

Other Transformation Pathways of this compound

Beyond the more common reactions, this compound and its derivatives can undergo several other notable transformations, including rearrangements catalyzed by acid and heat, as well as addition-cyclization sequences to build fused heterocyclic systems.

Acid-Catalyzed Thermal Rearrangements

The this compound framework, particularly when modified, can be induced to rearrange under acidic thermal conditions. A notable example is the acid-catalyzed thermal rearrangement of 2,6-diphenyl-dihydro-4H-thiopyran-4-one-1-oxide, a derivative of the parent compound. When this sulfoxide is heated in the presence of a catalytic amount of p-toluenesulfonic acid in toluene, it undergoes a rearrangement to yield an isomeric thiophene (B33073) derivative rather than the expected simple dehydration product.

The reaction proceeds through a mechanism believed to be initiated by a Pummerer-type rearrangement of the sulfoxide. This is followed by a ring contraction, driven by the formation of a stable benzylic carbonium ion intermediate. The final product isolated in high yield from this transformation is 2-benzylidene-3-keto-5-phenyl-1,2-dihydrothiophene.

Addition Reactions and Subsequent Cyclizations

The reactivity of the carbonyl group and the α,β-unsaturated system in thiopyranones makes them valuable synthons for constructing fused heterocyclic rings. These reactions typically involve an initial addition of a binucleophilic reagent to the thiopyranone, followed by an intramolecular cyclization and dehydration.

A prime example of this pathway is the Gewald reaction, a multicomponent process used to synthesize substituted 2-aminothiophenes. Although the dihydro- variant is less commonly reported, the closely related saturated analog, tetrahydro-4H-thiopyran-4-one, serves as an excellent substrate. In this reaction, the ketone condenses with an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate) and elemental sulfur in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and a subsequent ring-closure to form a thiophene ring fused to the original thiopyran structure. This method highlights the utility of the thiopyranone ketone as a scaffold for building more complex, polycyclic systems. thieme-connect.com

Another important class of reactions involves the condensation with hydrazine (B178648) and its derivatives. As an α,β-unsaturated ketone, this compound is expected to react with hydrazine to form pyrazoline derivatives. The reaction can proceed via two main pathways: either a 1,4-Michael addition of hydrazine to the conjugated system, followed by cyclization and dehydration, or an initial condensation at the carbonyl group to form a hydrazone, which then undergoes intramolecular cyclization. The resulting products would be thiopyran-fused pyrazoles, which are of interest in medicinal chemistry.

Derivatization and Functionalization Strategies

Introduction of Substituents at the Thiopyranone Ring

The introduction of substituents onto the thiopyranone ring is a primary strategy for creating a diverse library of derivatives. The positions at C-3 and the C-2/C-6 positions are common targets for substitution, leading to a wide range of structurally varied compounds.

A significant method for the synthesis of 3-substituted thiopyran-4-ones is the aldol (B89426) condensation of 2,3-dihydro-4H-thiopyran-4-one with various aromatic aldehydes. researchgate.net This reaction is effectively carried out under mild conditions using magnesium bromide diethyl etherate (MgBr₂·OEt₂) and triethylamine. researchgate.net This approach allows for the introduction of a variety of aryl groups at the 3-position, leading to compounds with potential applications in medicinal chemistry. The reaction proceeds efficiently at 0 °C in chloroform (B151607). researchgate.net

The products of these reactions have been characterized using spectroscopic methods and X-ray diffraction. researchgate.net The yields for these syntheses are generally high, often exceeding 80%. researchgate.net

Table 1: Synthesis of 3-Arylmethylene-2,3-dihydro-4H-thiopyran-4-one Derivatives via Aldol Condensation researchgate.net

| Aldehyde Reactant | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4-Chlorobenzaldehyde | 3-(4-Chlorobenzylidene)-2,3-dihydro-4H-thiopyran-4-one | 87 | 73–75 |

| 4-Methylbenzaldehyde | 3-(4-Methylbenzylidene)-2,3-dihydro-4H-thiopyran-4-one | 82 | 76–78 |

Data sourced from Abaee et al., 2007. researchgate.net

The synthesis of 2,6-disubstituted 2,3-dihydrothiopyran-4-one derivatives has been achieved through several methodologies, often aiming to create molecules with specific biological activities. These compounds have been investigated as potential inhibitors of the DNA repair enzyme DNA-dependent protein kinase (DNA-PK). nih.gov

One prominent method involves a double conjugate addition of hydrogen sulfide (B99878) to divinyl ketones, which can be performed using phase-transfer catalysis for the diastereoselective synthesis of 2,6-diaryltetrahydrothiopyran-4-ones. acs.org Another approach is the multiple-parallel synthesis utilizing Suzuki cross-coupling methodology to introduce a range of aromatic groups at the 6-position, often paired with a morpholinyl group at the 2-position. nih.gov This strategy has been successful in identifying potent DNA-PK inhibitors with IC₅₀ values in the sub-micromolar range. nih.gov

Furthermore, unsymmetrically 2,6-disubstituted derivatives have been prepared, highlighting the versatility of synthetic approaches to this scaffold. researchgate.net These methods allow for the controlled introduction of different substituents at the 2- and 6-positions, which is crucial for structure-activity relationship studies. nih.govresearchgate.net

Table 2: Examples of Synthesized 2,6-Disubstituted 4H-Thiopyran-4-one Derivatives

| C-2 Substituent | C-6 Substituent | Synthetic Method | Reference |

|---|---|---|---|

| Morpholin-4-yl | 6-Aryl (various) | Suzuki Cross-Coupling | nih.gov |

| Aryl | Aryl (unsymmetrical) | Double Conjugate Addition | researchgate.net |

Chemical Modifications of the Sulfur Atom

The sulfur atom within the thiopyranone ring is a key site for chemical modification, allowing for the synthesis of derivatives with altered electronic properties and geometries. A common modification is the oxidation of the sulfur atom. researchgate.net

For instance, in situ oxidation can be performed to access S,S-dioxide derivatives. researchgate.net This transformation from a sulfide to a sulfone significantly impacts the conformation and reactivity of the heterocyclic ring. The introduction of two oxygen atoms to the sulfur increases its oxidation state and alters the ring's geometry. Such modifications are important in the synthesis of thiochroman-4-ones and tetrahydrothiopyran-4-ones. researchgate.net The study of thio derivatives of other heterocyclic systems has shown that the number and position of sulfur substituents can influence ring puckering and molecular packing. researchgate.net

Regioselective Functionalization Approaches

Regioselective functionalization is critical for the controlled synthesis of specific isomers of substituted this compound. The inherent reactivity of the thiopyranone core dictates the preferred sites of reaction.

C-3 Functionalization : As discussed, the aldol condensation with aldehydes is a highly regioselective method for introducing substituents at the C-3 position, alpha to the carbonyl group. researchgate.net The reaction specifically targets the active methylene (B1212753) group at C-3.

C-2 and C-6 Functionalization : The synthesis of 2,6-disubstituted derivatives often relies on cycloaddition reactions, such as the hetero-Diels-Alder reaction. rsc.orgnih.gov The regioselectivity of these [4+2] cycloadditions can be influenced by steric effects and the nature of the dienophile and diene. nih.gov For example, Lewis acid catalysis can enhance the regioselectivity of cycloadditions involving thio-dienophiles. nih.gov

Intramolecular Cyclization : One-pot processes involving intramolecular S-conjugate addition of β'-thio-substituted-enones provide regioselective access to tetrahydrothiopyran-4-ones. researchgate.net

These strategies allow chemists to selectively modify specific positions on the thiopyranone ring, which is essential for developing compounds with desired properties.

Protecting Group Strategies in Complex Syntheses

In the multistep synthesis of complex molecules containing the this compound scaffold, protecting groups are essential to mask reactive functional groups and prevent unwanted side reactions. jocpr.com The choice of a protecting group depends on its stability under various reaction conditions and the ease of its selective removal. jocpr.com

While strategies specifically for the thiopyranone ketone or sulfide are part of the broader field of organic synthesis, the protection of substituents introduced onto the ring is a common requirement. For example, if a synthesized derivative contains a hydroxyl or thiol group, protection is often necessary.

Tetrahydropyranyl (THP) Group : The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols and thiols due to its ease of introduction and stability to most non-acidic reagents. nih.gov It is typically introduced by reacting the alcohol or thiol with 3,4-dihydro-2H-pyran (DHP) under mild acid catalysis. nih.govrsc.org The THP ether is stable under basic, oxidative, and reductive conditions but is easily cleaved under acidic conditions. rsc.org

Acyl Groups : Acylation to form acetates or benzoates is another common method for protecting hydroxyl groups. This is generally carried out using the corresponding acyl chlorides or anhydrides. rsc.org

Silyl (B83357) Ethers : Silyl ethers are also frequently employed to protect hydroxyl groups, offering a range of stabilities depending on the specific silyl group used.

The selective protection and deprotection of functional groups are fundamental for controlling regioselectivity and stereochemistry during the synthesis of complex thiopyranone derivatives. jocpr.com

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. uobasrah.edu.iq It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C NMR spectra are fundamental for assigning the basic structure of 2,3-Dihydro-4H-thiopyran-4-one.

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their local electronic environment (chemical shift), their neighboring protons (spin-spin splitting), and their relative numbers (integration). The structure of this compound has four distinct proton environments. The protons at C2 and C3 are aliphatic and adjacent to the sulfur atom and the carbonyl group, respectively. The protons at C5 and C6 form the vinyl part of the enone system.

Predicted ¹H NMR Data for this compound Predicted for CDCl₃ solvent. Actual values may vary.

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-2 | ~ 3.4 - 3.6 | Triplet (t) | 2H | Methylene (B1212753) protons adjacent to sulfur (S-CH₂) |

| H-3 | ~ 2.8 - 3.0 | Triplet (t) | 2H | Methylene protons alpha to carbonyl (CH₂-C=O) |

| H-5 | ~ 6.3 - 6.5 | Doublet of triplets (dt) | 1H | Vinylic proton beta to carbonyl (C=CH-C=O) |

| H-6 | ~ 7.1 - 7.3 | Doublet of triplets (dt) | 1H | Vinylic proton adjacent to sulfur (S-CH=C) |

The ¹³C NMR spectrum indicates the number of chemically unique carbon atoms and their electronic environments. This compound features five distinct carbon signals: two aliphatic (C2, C3), two vinylic (C5, C6), and one carbonyl carbon (C4). The chemical shifts are heavily influenced by the electronegativity of the adjacent sulfur atom and the electron-withdrawing nature of the carbonyl group.

Predicted ¹³C NMR Data for this compound Predicted for CDCl₃ solvent. Actual values may vary.

| Position | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C-2 | ~ 25 - 30 | Aliphatic carbon adjacent to sulfur (S-CH₂) |

| C-3 | ~ 40 - 45 | Aliphatic carbon alpha to carbonyl (CH₂-C=O) |

| C-4 | ~ 195 - 200 | Carbonyl carbon (C=O) |

| C-5 | ~ 128 - 132 | Vinylic carbon beta to carbonyl (C=CH-C=O) |

| C-6 | ~ 145 - 150 | Vinylic carbon adjacent to sulfur (S-CH=C) |

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete molecular framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbons. For this compound, COSY would show correlations between the protons at C2 and C3, confirming their adjacency. It would also show a strong correlation between the vinylic protons at C5 and C6, and weaker, long-range couplings from these vinylic protons to the aliphatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons (¹H-¹³C). It would definitively link the proton signals to their corresponding carbon signals: H2 with C2, H3 with C3, H5 with C5, and H6 with C6. The carbonyl carbon (C4) would not show a correlation as it has no attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton. Key correlations would confirm the enone system and the placement of the heteroatom.

Predicted Key HMBC Correlations for this compound

| Proton(s) at | Correlates to Carbon(s) at | Structural Information Confirmed |

|---|---|---|

| H-2 | C-3, C-6 | Connectivity of S-CH₂ to both the aliphatic chain and the double bond. |

| H-3 | C-2, C-4, C-5 | Position of the CH₂ group alpha to the carbonyl. |

| H-5 | C-3, C-4, C-6 | Connectivity of the α,β-unsaturated system. |

| H-6 | C-2, C-4, C-5 | Position of the double bond relative to the sulfur atom and carbonyl group. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns. For this compound (C₅H₆OS), the molecular weight is approximately 114.17 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z ≈ 114. The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. libretexts.orgchemguide.co.uk Key fragmentation pathways for this molecule would likely include:

Loss of CO: A common fragmentation for cyclic ketones, leading to a fragment at m/z ≈ 86.

Retro-Diels-Alder (RDA) reaction: The cyclic enone structure can undergo a characteristic RDA cleavage, breaking the C2-C3 and C5-C6 bonds, which would yield fragments corresponding to thioacrolein (B1219185) and ketene.

Alpha-cleavage: Cleavage of the C3-C4 bond adjacent to the carbonyl group.

Predicted Key Fragments in the Mass Spectrum of this compound

| Predicted m/z | Possible Identity | Proposed Fragmentation Pathway |

|---|---|---|

| 114 | [C₅H₆OS]⁺˙ | Molecular Ion (M⁺˙) |

| 86 | [C₄H₆S]⁺˙ | Loss of carbon monoxide (CO) |

| 74 | [C₃H₂S]⁺˙ | Fragment from Retro-Diels-Alder (thioacrolein) |

| 58 | [C₂H₂S]⁺˙ | Loss of ethylene (B1197577) from [C₄H₆S]⁺˙ |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. vscht.cz It is an effective tool for identifying the functional groups present. youtube.com The spectrum of this compound would be dominated by absorptions characteristic of its α,β-unsaturated ketone and thioether moieties.

Predicted Characteristic IR Absorptions for this compound

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Vinylic (=C-H) |

| 3000 - 2850 | C-H Stretch | Aliphatic (-C-H) |

| 1685 - 1665 | C=O Stretch | α,β-unsaturated ketone libretexts.org |

| 1640 - 1610 | C=C Stretch | Alkene |

| ~ 700 - 600 | C-S Stretch | Thioether |

The most prominent feature would be the strong C=O stretching band. Its position, expected around 1675 cm⁻¹, is at a lower frequency than that of a saturated ketone (~1715 cm⁻¹) due to the electronic conjugation with the C=C double bond, which weakens the carbonyl bond. libretexts.org The C=C stretch would appear as a medium-intensity band, while C-H stretches for both sp² (vinylic) and sp³ (aliphatic) carbons would also be visible.

Electronic Absorption (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. uobabylon.edu.iq The technique is particularly useful for analyzing compounds with conjugated systems and chromophores. The α,β-unsaturated ketone system in this compound acts as a chromophore, giving rise to two characteristic electronic transitions. slideshare.net

π → π transition:* An intense absorption resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system. For cyclic enones, this typically occurs in the 215-250 nm range.

n → π transition:* A weaker absorption at a longer wavelength (typically >300 nm) caused by the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. researchgate.net This transition is often sensitive to solvent polarity.

The position of the π → π* absorption maximum (λₘₐₓ) can be estimated using Woodward-Fieser rules. For a six-membered cyclic enone (base value 215 nm), the presence of the sulfur atom acting as a ring residue at the β-position would be expected to cause a bathochromic (red) shift.

Predicted UV-Vis Absorptions for this compound

| Transition | Predicted λₘₐₓ (nm) | Expected Intensity (ε) |

|---|---|---|

| π → π | ~ 225 - 245 | High (ε > 5,000) |

| n → π | ~ 310 - 330 | Low (ε < 100) |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful technique that determines the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can generate an electron density map and build an exact atomic model.

This method provides unambiguous data on:

Molecular Connectivity: Confirming the atomic bonding sequence.

Bond Lengths and Angles: Providing precise measurements of all bond distances and angles.

Conformation: Revealing the exact puckering of the thiopyran ring in the solid state.

Intermolecular Interactions: Showing how molecules are arranged in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

To perform this analysis, a high-quality single crystal of this compound must first be grown. While no crystal structure for this specific parent compound appears to be publicly available, this technique would provide the ultimate, definitive proof of its structure in the solid state. mdpi.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for understanding the intrinsic properties of 2,3-Dihydro-4H-thiopyran-4-one at the molecular level. These computational approaches provide data that complements and explains experimental observations.

Ab Initio and Density Functional Theory (DFT) Studies of Electronic Structure

Ab initio and Density Functional Theory (DFT) methods have been utilized to explore the electronic characteristics of thiopyran derivatives. DFT calculations, particularly using the B3LYP functional with various basis sets (e.g., 6-311++G**, cc-pVTZ), are commonly employed to optimize molecular geometry and analyze electronic properties. researchgate.net For related dihydrothiophene-1,1-dioxide molecules, these studies involve the construction of molecular electrostatic potential surfaces, analysis of total electron density distribution, and examination of frontier molecular orbitals (HOMO and LUMO). researchgate.net The energy gap between the HOMO and LUMO is a critical parameter, providing insights into the molecule's chemical reactivity and kinetic stability. For instance, in a study on 2,3-dihydrothiophene-1,1-dioxide, the HOMO-LUMO energy gap was calculated to be 6.7354 eV at the B3LYP/cc-pVTZ level, indicating significant stability. researchgate.net Such analyses reveal how charge is distributed across the molecule and identify the regions most susceptible to electrophilic or nucleophilic attack. researchgate.net

Computational Assessment of Acidity (e.g., for dioxide derivatives)

Computational methods are effective in assessing the acidity of related compounds, such as the dioxide derivatives of thiopyran. Studies on 4-substituted tetrahydro-2H-thiopyran-1,1-dioxides have been performed using various levels of theory, including hybrid density functionals (B3LYP, B3P86, B3PW91) and Møller-Plesset perturbation theory (MP2). scispace.com These calculations can determine the relative energies of the parent molecule and its conjugate base, thereby providing a quantitative measure of acidity. The conformational preferences of substituents can influence the acidity of protons at specific positions on the ring. The choice of computational method and basis set, such as 6-31G(d) or 6-31+G(d), is crucial for obtaining results that align with experimental data where available. scispace.com

Analysis of Molecular Geometry and Conformational Preferences

The three-dimensional structure of this compound and its derivatives is dictated by a balance of ring strain, torsional strain, and non-bonded interactions. Computational studies on analogous saturated six-membered sulfur heterocycles, like tetrahydrothiopyran-4-one (B549198) derivatives, have shown that the ring typically adopts a chair conformation to minimize these strains. researchgate.net DFT calculations have been used to determine the optimized geometries, including bond lengths and angles, of such compounds. For example, in a study on cis-2r,6c-distyryltetrahydro thiopyran-4-one, DFT methods with the 6-311++G(d,p) basis set were used to calculate proton and carbon chemical shifts, which were then compared with experimental NMR data to confirm the conformational preferences. researchgate.net Similar theoretical approaches on substituted tetrahydro-2H-thiopyran-1,1-dioxides have been used to calculate the free energy differences (ΔG°) between axial and equatorial conformers, revealing that the preference is highly dependent on the nature of the substituent. scispace.com

Table 1: Calculated Conformational Free Energy (ΔG°) for 4-Methyltetrahydro-2H-thiopyran-1,1-dioxide at 180 K This table illustrates the use of computational methods to determine conformational preferences in a related dioxide derivative.

| Computational Method | Basis Set | -ΔG° (kcal/mol) |

| MP2 | 6-31+G(d) | 1.73 |

| B3P86 | 6-31G(d) | 1.75 |

| B3PW91 | 6-31G(d) | 1.85 |

| Data sourced from Fillmore Freeman (2002). scispace.com |

Mechanistic Modeling of Reaction Pathways

Computational modeling is essential for elucidating the mechanisms of chemical reactions involving thiopyranones. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the corresponding energy barriers that govern the reaction kinetics.

Elucidation of Transition States and Energy Barriers

DFT calculations have been applied to investigate pericyclic reactions involving thiopyrans, such as the retro-Diels-Alder reaction. researchgate.net In a theoretical study on the retro-Diels-Alder reaction of 4H-thiopyran, the B3LYP/6–311 + G(d,p) level of theory was used to locate the transition state structure and calculate the activation energy barrier (ΔE‡) and other thermodynamic parameters (ΔG‡ and ΔH‡). researchgate.net Concerted reactions, which proceed through a single transition state without intermediates, are a key feature of many cycloaddition and cycloreversion processes involving these heterocycles. rsc.orgnih.gov The geometry of the transition state provides crucial information about the synchronous or asynchronous nature of bond-breaking and bond-forming events. researchgate.net

Table 2: Calculated Activation Parameters for the Retro-Diels-Alder Reaction of 4H-Thiopyran This table presents key energetic parameters for a reaction pathway of a related thiopyran, as determined by DFT calculations.

| Parameter | Value (kcal/mol) |

| Activation Energy (ΔE‡) | 48.7 |

| Activation Enthalpy (ΔH‡) | 47.4 |

| Activation Free Energy (ΔG‡) | 47.7 |

| Data sourced from a theoretical investigation by Sheikh Ansari et al. (2019). researchgate.net |

Role of Solvent Effects in Reaction Mechanisms

The surrounding solvent can significantly influence the rates and mechanisms of chemical reactions. wikipedia.org Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the presence of a solvent and calculate solvation energies. chemrxiv.org These models have shown that polar solvents can preferentially stabilize charged species, such as transition states or intermediates, thereby lowering the activation energy barrier compared to the gas phase or non-polar solvents. chemrxiv.org For instance, in nucleophilic substitution reactions of the analogous 4H-pyran-4-one, a supermolecular approach involving explicit water molecules confirmed a different reaction mechanism in aqueous solution compared to the gas phase. researchgate.net The differential solvation of reactants and transition states can alter the potential energy surface, sometimes leading to a change in the reaction mechanism or the rate-limiting step. chemrxiv.orgnih.gov Therefore, including solvent effects in mechanistic modeling is critical for achieving predictions that accurately reflect experimental reality in solution. researchgate.net

Advanced Computational Techniques (e.g., NCI analysis)

Theoretical and computational chemistry serve as powerful tools to elucidate the intricate nature of molecules at an atomic level. For this compound and its derivatives, advanced computational techniques, including Density Functional Theory (DFT) and Non-Covalent Interaction (NCI) analysis, offer profound insights into their structural, electronic, and reactivity properties. While specific NCI analysis studies on this compound are not extensively documented in publicly available literature, the application of such methods to analogous heterocyclic systems provides a clear indication of their utility.

Computational studies on related thiopyranone derivatives have successfully employed DFT to correlate theoretical data with experimental findings. For instance, in the study of cis-2r,6c-distyryltetrahydro thiopyran-4-one, DFT calculations using the 6-311++G(d,p) basis set were utilized to determine the theoretical ¹H and ¹³C NMR chemical shifts. These calculated values were then compared with experimental NMR data, demonstrating a strong correlation and validating the computational model. This approach allows for the unambiguous assignment of spectral signals and provides a deeper understanding of the molecule's electronic environment.

NCI analysis is a computational method that visualizes and characterizes non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, which are crucial in determining molecular conformation, crystal packing, and interactions with biological targets. This technique is based on the electron density and its derivatives, allowing for the identification of regions of space involved in these weak interactions.

The general principles of NCI analysis can be applied to understand the behavior of this compound. Such an analysis would likely reveal key intramolecular interactions that stabilize the molecule's conformation. For example, weak hydrogen bonds involving the carbonyl oxygen and hydrogens on the thiopyran ring could be identified. Furthermore, in dimeric or aggregated forms, NCI analysis could elucidate the nature and strength of intermolecular interactions, such as C–H···O or C–H···S contacts, which govern the solid-state architecture of the compound.

The insights gained from these advanced computational techniques are pivotal for rational drug design and materials science. By understanding the non-covalent interaction profile of this compound, it becomes possible to predict its binding modes with biological receptors or to design novel materials with specific packing motifs and properties.

Below is a hypothetical data table illustrating the type of information that could be generated from a DFT and NCI analysis of this compound, based on common practices in computational chemistry.

| Computational Parameter | Predicted Value/Observation | Significance |

| DFT Calculated NMR Shifts | ||

| ¹³C Chemical Shift (C=O) | ~195-205 ppm | Correlates with experimental data to confirm the electronic environment of the carbonyl group. |

| ¹H Chemical Shift (α-protons) | ~2.5-3.5 ppm | Provides information on the local electronic structure and conformation of the thiopyran ring. |

| NCI Plot Analysis | ||

| Intramolecular Interactions | Weak C-H···O contacts | Indicates stabilizing interactions that influence the preferred conformation of the molecule. |

| Intermolecular Interactions (Dimer) | C-H···S and C-H···O interactions | Suggests the primary forces driving dimerization and crystal packing. |

| van der Waals Surfaces | Reveals regions of steric repulsion and attraction | Important for understanding molecular shape and potential for intermolecular packing. |

Applications in Advanced Organic Synthesis

Utilization as Building Blocks for Complex Heterocyclic Architectures

The thiopyranone framework is a valuable starting point for the synthesis of intricate heterocyclic systems. Its inherent reactivity allows for its incorporation into larger, polycyclic structures through various synthetic transformations. One prominent example is the use of Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, a closely related sulfone derivative, as a versatile building block in one-pot multi-component reactions (MCRs). rsc.orgresearchgate.net These reactions enable the efficient assembly of complex molecules, such as thiopyrano[3,2-d]pyrimidines and tetrahydrothiopyrano[3,2-b]pyridines, from simple precursors. researchgate.net

The utility of the thiopyranone core extends to its role as a surrogate for acyclic ketones in stereoselective reactions. For instance, tetrahydro-4H-thiopyran-4-one has been employed in aldol (B89426) reactions to facilitate the rapid assembly of polypropionate synthons, which are key components of many natural products. researchgate.net The cyclic nature of the thiopyranone template provides conformational constraints that can lead to high levels of stereocontrol in these reactions. Furthermore, the thiopyranone ring can be derivatized to introduce additional functional groups, expanding its utility as a building block. The synthesis of thiazole (B1198619) and selenazole derivatives from dihydro-2H-thiopyran-4(3H)-one demonstrates its role as a precursor to other important heterocyclic rings. researchgate.net

The following table summarizes selected examples of complex heterocyclic systems synthesized from thiopyranone building blocks.

| Starting Material | Reaction Type | Resulting Heterocyclic System |

| Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide | Multi-component reaction (MCR) | Thiopyrano[3,2-d]pyrimidines |

| Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide | Multi-component reaction (MCR) | Tetrahydrothiopyrano[3,2-b]pyridines researchgate.net |

| Tetrahydro-4H-thiopyran-4-one | Aldol Reaction | Polypropionate Synthons researchgate.net |

| Dihydro-2H-thiopyran-4(3H)-one | Condensation/Cyclization | Thiazole and Selenazole Derivatives researchgate.net |

Intermediates in the Synthesis of Scaffolds with Diverse Reactivity

Beyond serving as a foundational block, 2,3-Dihydro-4H-thiopyran-4-one functions as a key intermediate that can be elaborated into a variety of scaffolds with tailored reactivity. The carbonyl group and the sulfur atom are key handles for chemical modification. For example, the ketone can undergo a wide range of classical carbonyl reactions, including aldol additions, Baylis–Hillman reactions, and condensations, to introduce new carbon-carbon bonds and functional groups. acs.org The reactivity of dihydrothiopyran-4-one with aldehydes can be switched between these pathways through the use of aqueous organocatalysis. acs.org

The thioether moiety can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which significantly alters the chemical properties and reactivity of the ring. researchgate.net Oxidation of 3,5-dimethyltetrahydro-4H-thiopyran-4-one with hydrogen peroxide, for instance, yields the sulfoxide or sulfone depending on the reaction conditions. researchgate.net These oxidized derivatives are valuable intermediates in their own right; the sulfone group in Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, for example, activates adjacent positions and participates in the formation of new cyclic sulfone systems. rsc.org Furthermore, the carbon-sulfur bonds can be cleaved under reductive conditions, providing a pathway to acyclic structures that might be difficult to access otherwise. researchgate.net This strategic cleavage allows the thiopyranone to act as a temporary template to establish stereochemistry before being unraveled.

The table below illustrates how modifications to the thiopyranone core lead to intermediates with different synthetic potential.

| Thiopyranone Derivative | Modification | Resulting Intermediate/Scaffold | Potential Reactivity |

| Tetrahydro-4H-thiopyran-4-one | Oxidation | Tetrahydro-4H-thiopyran-4-one-1,1-dioxide (Sulfone) | Activated for further functionalization; precursor to cyclic sulfones. researchgate.netrsc.org |

| Tetrahydro-4H-thiopyran-4-one | Aldol Addition | β-Hydroxy ketone derivative | Can undergo dehydration, oxidation, or further elaboration. researchgate.net |

| Tetrahydro-4H-thiopyran-4-one | Aminomethylation | 3-Thia-7-azabicyclo[3.3.1]nonane | Bicyclic scaffold with potential applications in medicinal chemistry. researchgate.net |

| Tetrahydro-4H-thiopyran-4-one | Silyl (B83357) enol ether formation | 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran | Nucleophile for conjugate addition and aldol-type reactions. researchgate.net |

Strategies for Constructing Fused Ring Systems Involving Thiopyranones

The construction of fused ring systems is a central goal in organic synthesis, and thiopyranones are valuable partners in these endeavors. core.ac.uk A primary strategy for incorporating the thiopyranone ring into a fused architecture is through cycloaddition reactions, particularly the Hetero-Diels–Alder reaction. nih.gov In these reactions, a thiocarbonyl compound (a thiodienophile) reacts with a diene to form the six-membered thiopyran ring. While simple thioaldehydes can be unstable, they can be generated in situ and trapped with dienes to build the thiopyran scaffold. nih.gov For example, in situ generated alkene-1-thiones have been reacted with 4-hydroxy-2-pyrones in a thio-Diels-Alder cycloaddition to yield 4H-thiopyran-4-one derivatives. nih.gov

Annulation sequences, where a new ring is built onto an existing one, are another powerful approach. A rhodium-catalyzed alkyne hydroacylation followed by a thio-conjugate-addition sequence has been used to assemble tetrahydrothiopyran-4-ones in a two-component process. acs.org This methodology allows for the efficient construction of the core thiopyranone ring, which can then be subjected to further cyclization reactions to create fused systems.

Furthermore, intramolecular reactions starting from suitably functionalized thiopyranones can lead to fused products. For example, an intramolecular Heck reaction followed by C–H bond functionalization represents a modern approach to building fused pyran rings, and similar logic can be applied to thiopyran systems. espublisher.com The thiopyranone can be functionalized with a side chain containing a reactive group (e.g., a halide and an alkene), which can then undergo an intramolecular cyclization to form a new, fused ring.

The following table outlines key strategies for constructing fused ring systems that incorporate the thiopyranone moiety.

| Synthetic Strategy | Description | Example Reaction |

| Hetero-Diels–Alder Reaction | A [4+2] cycloaddition between a diene and a thiocarbonyl compound (thiodienophile) to form the thiopyran ring. nih.gov | Reaction of in situ generated alkene-1-thiones with 4-hydroxy-2-pyrones. nih.gov |

| Annulation Sequences | Stepwise formation of a new ring onto a pre-existing structure. | Rhodium-catalyzed alkyne hydroacylation/thio-conjugate-addition. acs.org |

| Intramolecular Cyclization | Formation of a new ring from a single molecule containing all the necessary atoms. | Potential application of intramolecular Heck-type reactions on functionalized thiopyranones. espublisher.com |

| Diels-Alder/Retro-Diels-Alder | A cycloaddition followed by a cycloreversion to generate a new heterocyclic core. | Synthesis of γ-Thiapyrones via reaction of α-Pyrones with 5-H-1,2,3-Thiadiazoles. acs.org |

Emerging Research Directions and Methodological Innovations

Development of Novel Catalytic Systems for Synthesis

The synthesis of thiopyranones has traditionally relied on multi-step procedures that can be time-consuming and generate significant waste. Recent research has focused on the development of novel catalytic systems to streamline these synthetic routes, improving efficiency and yield. While direct catalytic synthesis of 2,3-Dihydro-4H-thiopyran-4-one is an area of ongoing research, advancements in the synthesis of analogous pyran-4-ones and other thiopyran derivatives provide valuable insights into future directions.

One promising approach involves the use of transition metal catalysts. For instance, rhodium-catalyzed processes have been shown to be effective in the one-pot synthesis of tetrahydrothiopyran-4-ones. researchgate.net These reactions often proceed through a cascade of transformations, such as hydroacylation and thio-conjugate addition, to construct the heterocyclic ring in a single operation. The development of chiral catalysts for these transformations is a particularly active area of research, aiming to produce enantiomerically pure thiopyranone derivatives for applications in medicinal chemistry.

In addition to transition metals, organocatalysis has emerged as a powerful tool for the synthesis of related heterocyclic compounds. For example, various organocatalysts have been successfully employed in the synthesis of 2,3-dihydro-4H-pyran-4-ones. organic-chemistry.org The application of similar catalytic systems to the synthesis of this compound is a logical and promising next step.

Below is a table summarizing some of the catalytic systems used for the synthesis of related heterocyclic compounds, which could be adapted for this compound synthesis.

| Catalyst Type | Catalyst Example | Reaction Type | Target Molecule | Reference |

| Metal-free | p-Toluenesulfonic acid (pTsOH) | Intramolecular rearrangement | Substituted 2,3-dihydro-4H-pyran-4-ones | organic-chemistry.org |

| Zinc Complex | BINOLate-zinc complex | Enantioselective hetero-Diels-Alder | 2-substituted 2,3-dihydro-4H-pyran-4-ones | organic-chemistry.org |

| Chromium Complex | Chromium-salen complex | Hetero-Diels-Alder | 2-substituted 2,3-dihydro-4H-pyran-4-ones | organic-chemistry.org |

| Rhodium Catalyst | Rhodium complexes | Alkyne hydroacylation/thio-conjugate-addition | Tetrahydrothiopyran-4-ones | researchgate.net |

Integration of Green Chemistry Principles in Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. nih.gov For the synthesis of this compound and its derivatives, this involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

One key aspect of green chemistry is the use of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more starting materials. researchgate.net MCRs are highly atom-economical and can significantly reduce the number of synthetic steps, purification procedures, and waste generation. The development of MCRs for the synthesis of thiopyranones is a major focus of current research.

The use of sustainable catalysts is another important principle of green chemistry. nih.gov This includes the development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times. For example, magnetically recoverable nanocatalysts have been successfully used for the synthesis of 4H-pyran derivatives and could be adapted for thiopyranone synthesis. scielo.org.zaroyalsocietypublishing.org

Furthermore, the use of greener reaction media, such as water or ionic liquids, is being explored to replace traditional volatile organic solvents. royalsocietypublishing.org Microwave-assisted and ultrasound-promoted synthesis are also being investigated as energy-efficient alternatives to conventional heating methods.

The following table highlights some green chemistry approaches that have been applied to the synthesis of related pyran derivatives.

| Green Chemistry Principle | Approach | Example | Reference |

| Atom Economy | Multicomponent Reactions (MCRs) | One-pot synthesis of 4H-pyran derivatives | researchgate.net |

| Use of Catalysis | Reusable Heterogeneous Catalysts | Magnetically recoverable nanocatalysts for 4H-pyran synthesis | scielo.org.zaroyalsocietypublishing.org |

| Benign Solvents | Use of Water as a Solvent | Synthesis of 4H-pyran derivatives in aqueous media | royalsocietypublishing.org |

| Energy Efficiency | Microwave-Assisted Synthesis | Rapid synthesis of heterocyclic compounds under microwave irradiation | N/A |

Rational Design of Thiopyranone Derivatives Based on Computational Predictions

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. researchgate.net These techniques are increasingly being used for the rational design of novel thiopyranone derivatives with specific biological activities or material properties.

In silico drug design methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to predict the binding affinity of thiopyranone derivatives to a specific biological target. researchgate.netfrontiersin.org This allows for the design of molecules with enhanced potency and selectivity. For example, by understanding the key interactions between a thiopyranone derivative and the active site of an enzyme, researchers can modify the structure of the molecule to improve its inhibitory activity. nih.gov

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of thiopyranone derivatives and their interactions with biological macromolecules or other molecules in a material. nih.gov This information can be used to predict the stability of a drug-receptor complex or the charge transport properties of a thiopyranone-based organic semiconductor.

The table below outlines some of the computational methods used in the rational design of bioactive molecules.

| Computational Method | Application | Purpose | Reference |

| Molecular Docking | Drug Design | Predicts the binding orientation and affinity of a ligand to a receptor. | researchgate.netfrontiersin.org |

| 3D-QSAR | Drug Design | Relates the 3D properties of molecules to their biological activity. | nih.govnih.gov |

| Pharmacophore Modeling | Drug Design | Identifies the essential structural features required for biological activity. | nih.gov |

| Molecular Dynamics (MD) Simulation | Drug Design & Materials Science | Simulates the movement of atoms and molecules to understand their dynamic behavior. | nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-Dihydro-4H-thiopyran-4-one, and how can reaction conditions be optimized?

- Methodological Answer :

- Synthetic Routes :

Cyclocondensation : React thioglycolic acid derivatives with α,β-unsaturated ketones under acidic conditions (e.g., H₂SO₄ catalysis) to form the thiopyranone ring .

Oxidation of Dihydrothiophenes : Use oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) to convert 2,3-dihydrothiophene derivatives to the corresponding thiopyran-4-one .

- Optimization :

- Employ Design of Experiments (DoE) to evaluate variables (temperature, catalyst loading, solvent polarity). For example, a fractional factorial design with center points can identify critical parameters .

- Monitor reaction progress via TLC or HPLC, and isolate products using column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- NMR : Assign peaks using H and C NMR. The carbonyl (C=O) resonance typically appears at ~200 ppm in C NMR, while sulfur-linked protons show deshielding in H NMR .

- IR : Confirm the C=O stretch at ~1680–1720 cm⁻¹ and C-S absorption near 650–750 cm⁻¹ .

- Crystallography :

- Use SHELX programs (e.g., SHELXL) for structure refinement. Collect X-ray diffraction data at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Absorb spills with diatomaceous earth, decontaminate surfaces with ethanol, and dispose of waste via hazardous waste protocols .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Comparative Assays : Replicate studies using standardized protocols (e.g., Ames test for mutagenicity vs. MTT assay for cytotoxicity) to isolate variables .

- Statistical Analysis : Apply ANOVA or Bayesian meta-analysis to assess reproducibility across datasets. For example, reconcile conflicting mutagenicity results by controlling for impurity levels (e.g., residual solvents) .

Q. What strategies are effective for optimizing enantioselective synthesis of this compound derivatives?

- Methodological Answer :

- Chiral Catalysts : Screen chiral Lewis acids (e.g., BINOL-derived catalysts) in asymmetric Michael additions to install stereocenters .

- Kinetic Resolution : Use lipases (e.g., CAL-B) or transition-metal complexes to separate enantiomers via dynamic kinetic resolution .

- Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD) spectroscopy .

Q. How can computational tools predict the reactivity and biological interactions of this compound?

- Methodological Answer :

- QSAR Modeling : Train models on thiopyranone derivatives to predict bioactivity (e.g., IC₅₀ values) against targets like kinases or GPCRs .

- DFT Calculations : Optimize ground-state geometries at the B3LYP/6-311+G(d,p) level to study reaction pathways (e.g., ring-opening nucleophilic attacks) .

- Docking Studies : Use AutoDock Vina to simulate binding modes with enzymes (e.g., cytochrome P450) and identify key interactions (hydrogen bonds, π-π stacking) .

Q. What experimental approaches can validate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies :

Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.

Monitor degradation via UPLC-MS at intervals (0, 24, 48 hrs) to identify breakdown products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.